N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine
Description
Properties
IUPAC Name |
N-methyl-4-pyrrolidin-1-yloxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-10-8-6-12-7-9(8)11-4-2-3-5-11/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWDZAOFJLOZAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1COCC1N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Exchange and Alkylation
A prominent method involves the use of 1,4-dichlorobutane and methylamine under potassium iodide (KI) catalysis. This approach, adapted from the synthesis of N-methylpyrrolidine, leverages halogen exchange to reduce activation energy for nucleophilic substitution. The ether solvent (e.g., diglyme or anisole) enhances methylamine solubility by forming hydrogen bonds, enabling reactions at atmospheric pressure (100–120°C, 3–8 hours).
Reaction Scheme:
Optimization Insights:
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Molar Ratios: A 1:3.5–4.5 ratio of 1,4-dichlorobutane to methylamine maximizes yield (>88%).
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Solvent Selection: High-boiling ethers (diglyme: b.p. 162°C) prevent methylamine volatilization, maintaining reaction efficiency.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 100–120°C | Increases rate |
| KI Concentration | 2.5–6 mol% | Reduces side reactions |
| Reaction Time | 3–8 h | >88% yield |
Tetrahydrofuran Ring Construction
Diastereoselective Cyclization
The tetrahydrofuran moiety is synthesized via aldol-like cyclization, as demonstrated in diastereoselective syntheses of substituted tetrahydrofurans. Using silyl-protected alcohols and aldehydes, this method achieves high stereocontrol through transition-state stabilization.
Mechanistic Pathway:
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Silyl Ether Activation: tert-Butyldiphenylsilyl (TBDPS) protection of alcohols facilitates regioselective oxidation.
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Aldol Cyclization: Intramolecular attack of an alkoxide on an aldehyde generates the tetrahydrofuran ring.
Example Protocol:
-
Conditions: BF₃·OEt₂ catalysis in CH₂Cl₂ at −78°C.
Coupling of Pyrrolidine and Tetrahydrofuran Moieties
Reductive Amination
A two-step coupling strategy involves:
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Intermediate Synthesis: Preparation of 4-pyrrolidin-1-yltetrahydrofuran-3-one via oxidation.
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Reductive Amination: Reaction with methylamine and NaBH₃CN or H₂/Pd-C to form the tertiary amine.
Case Study (Patent WO2022256622A1):
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Substrate: 4-(Hydroxymethyl)tetrahydrofuran-3-carboxylic acid derivatives.
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Conditions: DMF, 80°C, 16 hours for nucleophilic substitution; subsequent hydrogenation at 50 psi H₂.
Catalytic Systems and Solvent Effects
Potassium Iodide-Mediated Reactions
KI catalyzes halogen exchange in dichlorobutane alkylation, lowering the energy barrier for C–N bond formation. Experimental data show that diglyme outperforms DMF or THF due to its high boiling point and hydrogen-bonding capacity.
Solvent Comparison Table:
| Solvent | Boiling Point (°C) | Methylamine Solubility | Yield (%) |
|---|---|---|---|
| Diglyme | 162 | High | 88 |
| Anisole | 154 | Moderate | 78 |
| DMF | 153 | Low | 62 |
Industrial Scalability and Process Optimization
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: This compound is explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine involves its interaction with specific molecular targets. The pyrrolidine ring allows it to bind to certain proteins and enzymes, influencing their activity. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Tetrahydrofuran-Based Amines
- 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine (CAS 196100-87-5): Molecular Formula: C₉H₁₂N₂O₂. Key Features: Features a THF ring linked via an ether bond to a pyridin-3-amine group. Unlike the target compound, it lacks a pyrrolidine substituent . Synthesis: Not detailed in the evidence, but similar compounds often employ nucleophilic substitution or coupling reactions.
1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine (CAS 1429417-71-9) :
Pyrrolidine-Containing Amines
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride :
- N-Methyl-N-(1-naphthylmethyl)formamide: Synthetic Yield: 46.0% (main product). Key Features: Aromatic naphthyl group instead of THF/pyrrolidine. Rapid synthesis via formylation reactions is noted .
Hybrid Systems (THF + Pyrrolidine)
- (4R)-3-Methyl-N-[(1R,3S)-3-[(3R)-tetrahydrofuran-3-yl]cyclopentyl]tetrahydro-2H-pyran-4-amine :
Physicochemical and Analytical Data
Table 1: Comparative Properties of Selected Amines
Key Observations:
Synthetic Efficiency : Yields vary widely (17.9–89%), influenced by reaction conditions and steric/electronic effects. The target compound’s synthesis would likely require optimization similar to ’s protocols (e.g., HPLC purification, chiral resolution) .
Chirality : Several analogs (e.g., ’s compounds) exhibit optical activity ([α]D²⁵ values from -4 to +51), suggesting the target compound’s stereochemistry could significantly impact its reactivity or bioactivity .
Analytical Characterization : HRMS and NMR are universally employed for structural validation. For instance, ’s compound showed distinct ¹H NMR signals at δ 8.87 (pyridine protons) and IR absorption at 3298 cm⁻¹ (N-H stretch) .
Functional Group Interactions and Reactivity
- Catalytic Hydrogenation : and highlight palladium-catalyzed hydrogenation for saturating dihydropyridine rings, which could be adapted for reducing unsaturated intermediates in the target’s synthesis .
Biological Activity
N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which combines a pyrrolidine ring with a tetrahydrofuran ring, positions it as a promising scaffold for drug discovery. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- IUPAC Name : N-methyl-4-pyrrolidin-1-yloxolan-3-amine
- CAS Number : 1215672-25-5
- Molecular Formula : C9H18N2O
- InChI Key : PRWDZAOFJLOZAC-UHFFFAOYSA-N
This compound's structure allows it to interact with various biological targets, influencing multiple pathways.
The biological activity of this compound is primarily attributed to its ability to bind to specific proteins and enzymes. The presence of the pyrrolidine ring enhances its binding affinity, which can modulate various biological processes.
Interaction with Biological Targets
- Protein Binding : The compound can interact with proteins involved in signaling pathways, potentially altering their activity.
- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of pyrrolidine compounds can possess antimicrobial properties. While specific data on this compound is limited, its structural analogs have demonstrated efficacy against various bacterial strains.
2. Anticancer Potential
The compound's mechanism suggests potential use in cancer therapy. Research into similar compounds indicates that they may inhibit tumor growth by targeting specific cellular pathways involved in proliferation and survival.
3. Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures may provide neuroprotective benefits, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress.
Research Findings and Case Studies
A variety of studies have explored the biological activity of compounds related to this compound:
Q & A
Basic: What synthetic strategies are recommended for preparing N-Methyl-N-(4-pyrrolidin-1-yltetrahydrofuran-3-yl)amine, and how can stereochemical purity be ensured?
Methodological Answer:
The synthesis typically involves multi-step routes, such as:
- Reductive amination between a tetrahydrofuran-3-yl-pyrrolidine precursor and methylamine, using sodium cyanoborohydride or similar reducing agents.
- Nucleophilic substitution at the pyrrolidine nitrogen using methyl halides or sulfonates under basic conditions (e.g., K₂CO₃ in DMF).
For stereochemical control (e.g., avoiding racemization at the tetrahydrofuran oxygen):
- Chiral auxiliaries or catalysts (e.g., Pd-mediated asymmetric synthesis) can direct stereochemistry.
- Post-synthesis purification via chiral HPLC or recrystallization with enantiopure resolving agents.
Reference: Similar strategies are validated for structurally related amines in and , where NMR and HRMS confirmed stereochemical outcomes .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include:
- Methyl singlet (δ ~2.2–2.5 ppm for N-CH₃).
- Pyrrolidine ring protons (δ ~1.5–3.0 ppm, multiplet patterns).
- Tetrahydrofuran oxygen-adjacent protons (δ ~3.5–4.5 ppm).
- HRMS : Exact mass analysis (e.g., ESI+) to confirm the molecular formula (C₁₀H₁₈N₂O).
- X-ray crystallography : For unambiguous stereochemical assignment (see for analogous structures) .
Reference: highlights NMR and HRMS for validating similar tetrahydroacridine derivatives .
Advanced: How can computational modeling predict the pharmacological relevance of this compound?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite can simulate binding to targets (e.g., GPCRs, enzymes).
- Use the compound’s 3D structure (from X-ray or DFT-optimized geometry) to model interactions.
- Prioritize hydrogen bonding with pyrrolidine/tetrahydrofuran oxygen and hydrophobic contacts with methyl groups.
- ADMET prediction : Tools like SwissADME assess solubility, blood-brain barrier penetration, and metabolic stability.
Reference: discusses similar computational approaches for pyrimidine-amine derivatives .
Advanced: What experimental strategies address low aqueous solubility in biological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) or PEGylation.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability.
Reference: describes in vitro evaluations of hydrophobic tetrahydroacridines using DMSO-based systems .
Advanced: How do structural modifications to the pyrrolidine or tetrahydrofuran moieties impact bioactivity?
Methodological Answer:
- Pyrrolidine substitution : Replacing pyrrolidine with piperidine (6-membered ring) increases conformational flexibility, potentially altering target affinity.
- Tetrahydrofuran oxidation : Converting the oxygen to a sulfone or introducing fluorine atoms modulates electronic properties and metabolic stability.
- Case study : shows that nitro-group placement on chromen-amine derivatives significantly alters binding kinetics .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential amine volatility.
- Waste disposal : Neutralize with dilute HCl before aqueous disposal (per institutional guidelines).
Reference: Safety protocols in emphasize similar precautions for benzylpiperidine derivatives .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay standardization : Validate cell lines (e.g., HEK293 vs. CHO) and control for batch-to-buffer variability.
- Meta-analysis : Cross-reference data with structural analogs (e.g., ’s indazole-amines) to identify SAR trends .
- Orthogonal assays : Confirm receptor binding with SPR or ITC alongside traditional radioligand assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
